
Deapioplatycodin D
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deapioplatycodin D can be synthesized through enzymatic hydrolysis of crude platycosides extracted from Radix Platycodi. The process involves the use of glycoside hydrolases, such as snailase, which effectively transform deapio-platycoside E into this compound. The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .
Industrial Production Methods: Industrial production of this compound can be achieved through mixed fermentation using strains like Pichia kudriavzevii and Bacillus velezensis. This method enhances the yield of this compound by utilizing the fermentation characteristics of these strains to biotransform platycodin .
Análisis De Reacciones Químicas
Types of Reactions: Deapioplatycodin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Pharmacological Properties
1.1 Anti-Inflammatory Effects
Recent studies have demonstrated that DPD exhibits significant anti-inflammatory properties. Research indicates that DPD can inhibit the activation of inflammatory pathways, particularly in conditions such as pulmonary fibrosis (PF). In a study involving lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS) models, DPD was found to alleviate inflammatory markers and fibrosis by modulating critical genes associated with these processes .
1.2 Antiviral Activity
DPD has shown potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). It has been identified as an HCV inhibitor, suggesting its utility in developing antiviral therapies . The compound's mechanism involves interference with viral replication processes, making it a candidate for further investigation in antiviral drug development.
Case Studies and Clinical Implications
3.1 Pulmonary Fibrosis Model
In experimental models using rats with induced pulmonary fibrosis, DPD administration led to significant reductions in both inflammatory and fibrotic markers within lung tissues. The study highlighted the compound's ability to improve lung function and reduce pathological changes associated with PF . These findings underscore the potential for DPD to be developed into a therapeutic option for patients suffering from chronic lung diseases.
3.2 Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that while DPD exhibits low oral bioavailability due to poor gastrointestinal permeability, its metabolites may possess enhanced biological activity . Understanding the pharmacokinetics of DPD is crucial for optimizing its therapeutic use and developing effective delivery systems.
Comparative Data Table
Application Area | Mechanism | Model Used | Key Findings |
---|---|---|---|
Anti-Inflammatory | Inhibition of NF-kB pathway | LPS-induced ARDS model | Reduced inflammatory markers and fibrosis |
Antiviral | Inhibition of HCV replication | Cell culture models | Significant reduction in viral load |
Gene Regulation | Modulation of Wnt/β-catenin pathway | Bioinformatics analysis | Identification of key genes involved in PF |
Pharmacokinetics | Low oral bioavailability | Animal models | Metabolites may enhance therapeutic effects |
Mecanismo De Acción
Deapioplatycodin D is structurally similar to other triterpenoid saponins, such as platycodin A, platycodin C, and platycodin D. it is unique in its specific glycosidic linkages and its potent anti-HCV activity . These structural differences contribute to its distinct biological activities and therapeutic potential.
Comparación Con Compuestos Similares
- Platycodin A
- Platycodin C
- Platycodin D
Actividad Biológica
Deapioplatycodin D is a triterpenoid saponin derived from the plant Platycodon grandiflorum . This compound has garnered attention due to its diverse biological activities, particularly in the context of antiviral and anti-obesity effects. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.
This compound has the molecular formula and is classified as a metabolite within the saponin family. It exhibits a complex structure typical of triterpenoids, contributing to its biological properties .
1. Antiviral Activity
Research indicates that this compound possesses significant anti-HCV (Hepatitis C Virus) activity. In vitro studies have shown that this compound can inhibit viral replication, making it a potential candidate for therapeutic development against HCV infections .
2. Anti-Obesity Effects
This compound has been implicated in anti-obesity mechanisms through various signaling pathways. A study highlighted its role in modulating lipid metabolism and reducing adipocyte differentiation, which could be beneficial in managing obesity-related conditions .
3. Mechanistic Insights
The molecular mechanisms underlying the biological activities of this compound include:
- Signaling Pathways : It influences several metabolic pathways related to obesity and inflammation.
- Protein–Protein Interactions : Network analyses have identified key interactions that facilitate its bioactive effects .
- Molecular Docking Studies : These studies suggest that this compound can bind effectively to specific targets involved in metabolic regulation .
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism Description | Reference |
---|---|---|
Antiviral | Inhibits HCV replication | |
Anti-Obesity | Modulates lipid metabolism and adipocyte differentiation | |
Signaling Pathways | Affects multiple metabolic pathways |
Table 2: Molecular Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 1,084.22 g/mol |
Solubility | Soluble in methanol |
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Case Study on HCV Treatment : A clinical trial demonstrated that patients treated with a formulation containing this compound showed reduced viral loads compared to controls, suggesting its potential as an adjunct therapy for HCV .
- Obesity Management : Another study focused on the impact of this compound on weight management among obese individuals. Participants exhibited significant reductions in body mass index (BMI) and waist circumference after supplementation with this compound over a 12-week period .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O24/c1-21-39(73-42-36(65)31(60)25(57)17-69-42)35(64)38(67)43(71-21)74-40-32(61)26(58)18-70-45(40)76-46(68)52-12-11-47(2,3)13-23(52)22-7-8-28-48(4)14-24(56)41(75-44-37(66)34(63)33(62)27(16-53)72-44)51(19-54,20-55)29(48)9-10-49(28,5)50(22,6)15-30(52)59/h7,21,23-45,53-67H,8-20H2,1-6H3/t21-,23-,24-,25+,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36+,37+,38+,39-,40+,41-,42-,43-,44-,45-,48+,49+,50+,52+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKUIVZXCXTBEH-PSRBGVDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316009 | |
Record name | Deapioplatycodin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1093.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78763-58-3 | |
Record name | Deapioplatycodin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78763-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deapioplatycodin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the known biological activities of deapioplatycodin D?
A1: this compound, a triterpenoid saponin found in Platycodon grandiflorum, has demonstrated promising antiviral activity against the hepatitis C virus (HCV) []. It inhibits the NS5B RNA-dependent RNA polymerase, a key enzyme for HCV replication []. This compound also exhibits neuroprotective effects against glutamate-induced toxicity in rat cortical cells [].
Q2: How does the drying process of Platycodon grandiflorum affect this compound content?
A2: Interestingly, the content of this compound in Platycodon grandiflorum roots increases with longer storage periods, regardless of the storage temperature []. This contrasts with platycodin D3 and polygalacin D, which tend to decrease during storage []. Additionally, daylight and hot-air drying methods have been found to be more effective than freeze-drying in preserving this compound content [, ]. Specifically, hot-air drying at 65°C resulted in higher this compound levels compared to 45°C or 85°C [].
Q3: Is there a relationship between the sugar content and this compound levels in dried Platycodon grandiflorum?
A3: Yes, a strong negative correlation has been observed between glucose content and this compound levels in dried Platycodon grandiflorum roots [, ]. This suggests that high glucose levels during the drying process may negatively impact this compound accumulation.
Q4: Have any new analogs or derivatives of this compound been discovered?
A5: Yes, a novel oleanane-type triterpenoid saponin closely related to this compound, named platycoside N, has been isolated from the roots of Platycodon grandiflorum []. This finding suggests the presence of other potentially bioactive saponins in this plant.
Q5: Are there any ongoing studies focusing on this compound's therapeutic potential?
A6: Current research is investigating the potential mechanism of this compound against pulmonary fibrosis using bioinformatics and experimental verification []. Additionally, studies are exploring the optimization of this compound production using non-saccharomyces yeast isolated from Nuruk [].
Q6: How does this compound compare to other saponins in Platycodon grandiflorum in terms of bioactivity?
A7: While this compound shows promising antiviral and neuroprotective activities, other saponins like platycodin D have also been found to inhibit HCV replication and exhibit cytotoxic effects against various human tumor cell lines [, ]. Comparing the efficacy and mechanisms of action between these saponins requires further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.